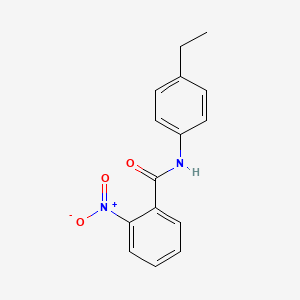

![molecular formula C14H13FN2O3S B5721827 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

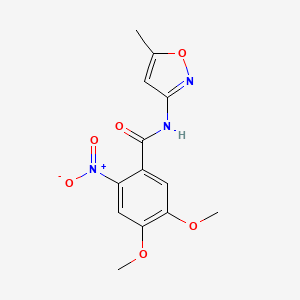

N2-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide is a chemical compound with the molecular formula C14H13FN2O3S . It has an average mass of 308.328 Da and a monoisotopic mass of 308.063080 Da .

Molecular Structure Analysis

The molecular structure of N2-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide consists of a phenylglycinamide core with a fluorophenylsulfonyl group attached .Physical And Chemical Properties Analysis

N2-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide has a molecular formula of C14H13FN2O3S, an average mass of 308.328 Da, and a monoisotopic mass of 308.063080 Da .Scientific Research Applications

Carbohydrate Chemistry

The compound is utilized in the synthesis of glycosyl donors, particularly in the protection of hydroxyl groups. This is crucial for regioselectivity in glycoconjugate synthesis, where carbohydrates contain multiple hydroxyl groups with varying reactivity. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group derived from this compound has been designed to protect these groups and can be cleaved under mild basic conditions while being stable under acidic conditions .

Solid-Phase Synthesis

In solid-phase synthesis, the compound’s derivatives serve as protecting groups for amino acids. This is particularly important in the synthesis of polyamides, where the Fsec group has shown utility. The stability of the protecting group under different conditions makes it valuable for iterative synthesis steps .

Medicinal Chemistry

The compound’s structure contains a phenyl ring, which is a common feature in many biologically active molecules. Its derivatives can be used to synthesize various hetero-aromatic compounds, including those with pyrrole rings. Pyrrole-containing analogs are known for their diverse therapeutic applications, such as antipsychotic, anticancer, and antiviral activities .

Synthesis of Bioactive Heterocycles

Due to its structural features, N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide can be a precursor in the synthesis of bioactive heterocycles. These heterocycles are essential in the development of new pharmaceuticals with potential antibacterial, antifungal, and antiprotozoal properties .

Marine Biotechnology

Derivatives of this compound undergo biotransformation by marine fungi, such as Aspergillus sydowii . This process can lead to the production of compounds like 4-fluorophenylacetic acid, which have applications in marine biotechnology and environmental remediation .

Future Directions

The future directions for research on N2-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the use of fluorosulfonyl radicals in the synthesis of sulfonyl fluorides presents new horizons for the synthesis of similar compounds . Additionally, the biological activities of similar compounds suggest potential applications in areas such as drug discovery .

properties

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c15-11-6-8-13(9-7-11)21(19,20)16-10-14(18)17-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBAYHASVDBRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49723471 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-fluorophenyl)sulfonylamino]-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)

![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)

![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)

![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)

![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)

![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)

![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)